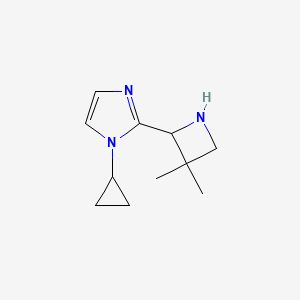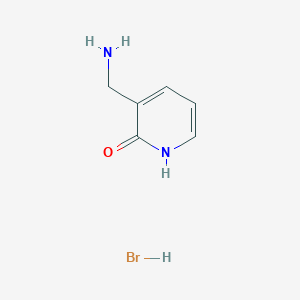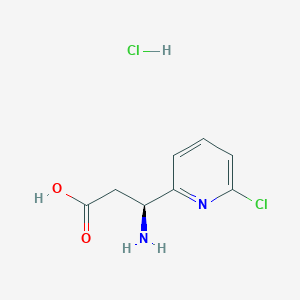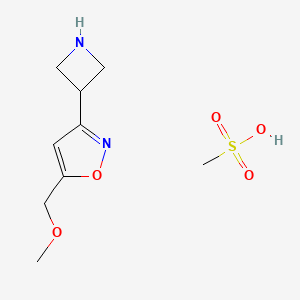
4-Bromo-1-chloro-2,6-naphthyridine
Vue d'ensemble
Description
“4-Bromo-1-chloro-2,6-naphthyridine” is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Applications De Recherche Scientifique
Anticancer Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : Naphthyridines, specifically 1,6-naphthyridines, have been found to have a variety of pharmacological applications, including anticancer properties .
- Methods of Application : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The exact methods of application or experimental procedures would depend on the specific study and are not detailed in the source.
- Results/Outcomes : While the exact results or outcomes are not provided in the source, the study indicates a correlation of anticancer activity with 1,6-naphthyridines .
Anti-HIV Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : In addition to their anticancer properties, 1,6-naphthyridines have also been found to have anti-HIV properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-HIV properties .
Anti-Microbial Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-microbial properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-microbial properties .
Analgesic Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have analgesic properties .
Anti-Inflammatory Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-inflammatory properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-inflammatory properties .
Anti-Oxidant Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-oxidant properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-oxidant properties .
Formation of Metal Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : 1,5-Naphthyridines can form metal complexes .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,5-naphthyridines can form metal complexes .
Reactivity with Electrophilic or Nucleophilic Reagents
- Scientific Field : Organic Chemistry
- Application Summary : 1,5-Naphthyridines can react with electrophilic or nucleophilic reagents .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents .
Orientations Futures
Naphthyridines have been the focus of recent advances in the synthesis, reactivity, and applications that have been published in the last 18 years . They present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Therefore, the future directions in the study of “4-Bromo-1-chloro-2,6-naphthyridine” and other naphthyridine derivatives may continue to focus on their synthesis, reactivity, and potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-bromo-1-chloro-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRDDSHAMXQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2,6-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



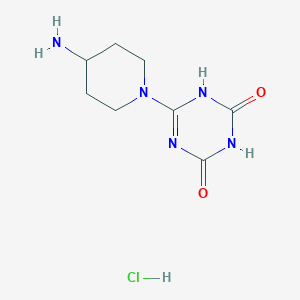
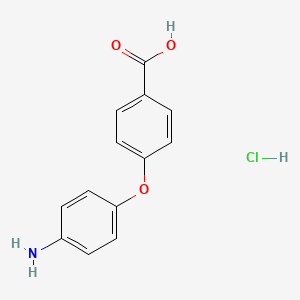



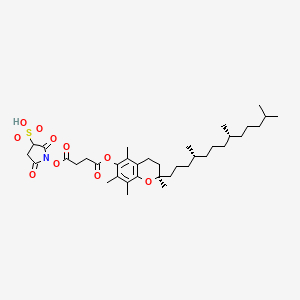
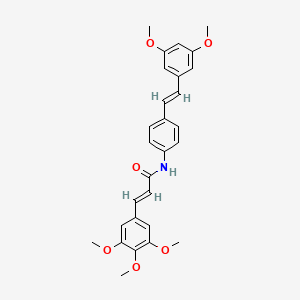
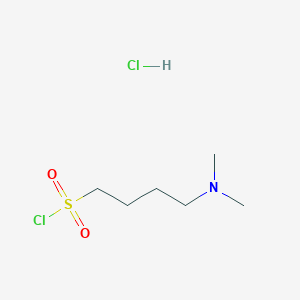

![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
